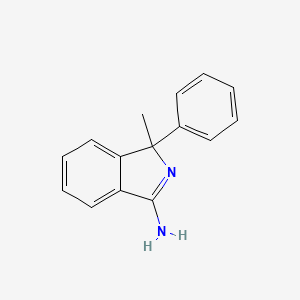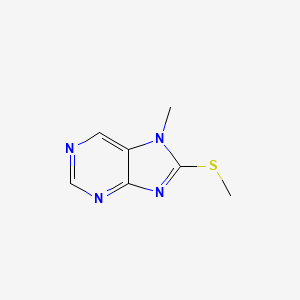
1H-Isoindol-3-amine, 1-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenyl-1H-isoindol-3-amine is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1-phenyl-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with phthalic anhydride, followed by cyclization and subsequent functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to minimize waste and maximize yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-phenyl-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenyl-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-methyl-1-phenyl-1H-isoindol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
1-Phenyl-1H-isoindol-3-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-1H-isoindol-3-amine: Lacks the phenyl group, leading to different chemical and biological properties.
1-Methyl-1-phenyl-1H-indole: Similar structure but with a different ring system, resulting in distinct reactivity and applications.
Uniqueness: 1-Methyl-1-phenyl-1H-isoindol-3-amine’s unique combination of methyl and phenyl groups on the isoindole ring imparts specific chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its versatility and potential in various applications.
Conclusion
1-Methyl-1-phenyl-1H-isoindol-3-amine is a compound of significant interest due to its unique structural features and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential uses in chemistry, biology, medicine, and industry make it a valuable compound for further study and development. Understanding its mechanism of action and comparing it with similar compounds highlights its distinct properties and potential for future applications.
Propiedades
Número CAS |
917776-52-4 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-methyl-3-phenylisoindol-1-amine |
InChI |
InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3,(H2,16,17) |
Clave InChI |
DSTFDMSWHBZXPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)
![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)






